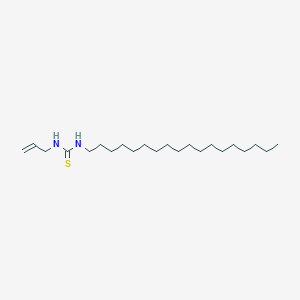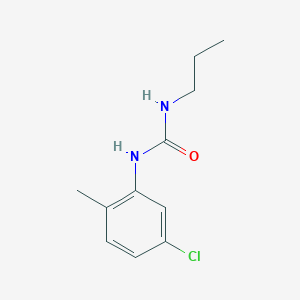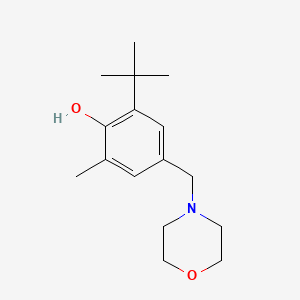![molecular formula C18H17NO3 B11954713 2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one CAS No. 26477-10-1](/img/structure/B11954713.png)
2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one is a complex organic compound that belongs to the class of isoindoloisoquinolines. This compound is characterized by its unique structure, which includes methoxy groups and a fused ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dimethoxybenzaldehyde with an appropriate amine can lead to the formation of an intermediate, which upon further cyclization and reduction, yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations. The scalability of these methods is crucial for producing the compound in large quantities for research and application purposes.
化学反応の分析
Types of Reactions
2,3-Dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the chemical properties of the compound.
科学的研究の応用
2,3-Dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical structure allows for applications in materials science and the development of novel materials.
作用機序
The mechanism of action of 2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, affecting cellular signaling and function .
類似化合物との比較
Similar Compounds
Indolo[2,3-b]quinolines: These compounds share a similar fused ring structure and exhibit comparable chemical properties.
Chromeno[2,3-b]indoles: These compounds also have a fused ring system and are known for their biological activity.
3-Alkenyl-oxindoles: These compounds are structurally related and have been studied for their potential therapeutic applications.
Uniqueness
What sets 2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one apart is its specific arrangement of methoxy groups and the unique fused ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and application.
特性
CAS番号 |
26477-10-1 |
|---|---|
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC名 |
2,3-dimethoxy-6,12b-dihydro-5H-isoindolo[1,2-a]isoquinolin-8-one |
InChI |
InChI=1S/C18H17NO3/c1-21-15-9-11-7-8-19-17(14(11)10-16(15)22-2)12-5-3-4-6-13(12)18(19)20/h3-6,9-10,17H,7-8H2,1-2H3 |
InChIキー |
MMHYYMDNTIDRIJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C3C4=CC=CC=C4C(=O)N3CCC2=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


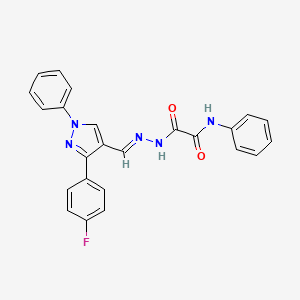
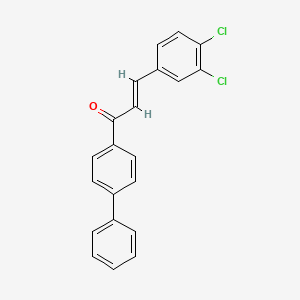
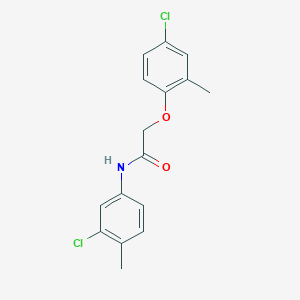

![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)
